Cas no 1780946-64-6 (1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol)

1-(6-Bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol is a brominated heterocyclic compound featuring a cyclopropane methanol substituent. Its structure combines a dioxaindan core with a functionalized cyclopropyl group, making it a versatile intermediate in organic synthesis. The bromine atom at the 6-position offers a reactive site for further derivatization, such as cross-coupling reactions, while the hydroxymethyl group on the cyclopropane ring provides additional modification potential. This compound is particularly useful in pharmaceutical and agrochemical research, where its rigid, fused-ring system can contribute to the development of bioactive molecules. Its stability and synthetic flexibility make it a valuable building block for constructing complex molecular architectures.
1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol structure
1780946-64-6 structure
Product Name:1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol
CAS No:1780946-64-6
MF:C11H11BrO3
MW:271.107242822647
CID:5766046
PubChem ID:105424234
Update Time:2025-10-22

1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1780946-64-6
    • [1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropyl]methanol
    • EN300-1991514
    • 1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol
    • Inchi: 1S/C11H11BrO3/c12-8-4-10-9(14-6-15-10)3-7(8)11(5-13)1-2-11/h3-4,13H,1-2,5-6H2
    • InChI Key: PMCNUGARIQOCHG-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(=CC=1C1(CO)CC1)OCO2

Computed Properties

  • Exact Mass: 269.98916g/mol
  • Monoisotopic Mass: 269.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.7Ų

1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1991514-0.05g
[1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropyl]methanol
1780946-64-6
0.05g
$959.0 2023-09-16
Enamine
EN300-1991514-0.1g
[1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropyl]methanol
1780946-64-6
0.1g
$1005.0 2023-09-16
Enamine
EN300-1991514-0.25g
[1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropyl]methanol
1780946-64-6
0.25g
$1051.0 2023-09-16
Enamine
EN300-1991514-0.5g
[1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropyl]methanol
1780946-64-6
0.5g
$1097.0 2023-09-16
Enamine
EN300-1991514-1.0g
[1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropyl]methanol
1780946-64-6
1g
$1142.0 2023-05-31
Enamine
EN300-1991514-2.5g
[1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropyl]methanol
1780946-64-6
2.5g
$2240.0 2023-09-16
Enamine
EN300-1991514-5.0g
[1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropyl]methanol
1780946-64-6
5g
$3313.0 2023-05-31
Enamine
EN300-1991514-10.0g
[1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropyl]methanol
1780946-64-6
10g
$4914.0 2023-05-31
Enamine
EN300-1991514-1g
[1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropyl]methanol
1780946-64-6
1g
$1142.0 2023-09-16
Enamine
EN300-1991514-5g
[1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropyl]methanol
1780946-64-6
5g
$3313.0 2023-09-16

Additional information on 1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol

Introduction to 1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol (CAS No. 1780946-64-6)

1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol (CAS No. 1780946-64-6) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by a cyclopropylmethanol moiety attached to a 6-bromo-1,3-dioxaindan ring, which imparts specific chemical and biological properties.

The 1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol molecule is of particular interest in the development of new pharmaceutical agents. Recent studies have highlighted its potential as a lead compound for various therapeutic applications, including the treatment of neurological disorders and cancer. The bromine substituent on the dioxaindan ring plays a crucial role in modulating the compound's reactivity and biological activity.

In terms of its chemical structure, 1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol is synthesized through a series of well-defined organic reactions. The synthesis typically involves the formation of the dioxaindan ring followed by the introduction of the bromine atom and the cyclopropylmethanol group. The synthetic route is optimized to ensure high yields and purity, making it suitable for further biological evaluation.

Recent advancements in computational chemistry have also contributed to our understanding of 1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the conformational flexibility and electronic properties of the molecule. These studies have revealed that the compound exhibits favorable binding interactions with specific protein targets, which is essential for its potential therapeutic applications.

In the context of medicinal chemistry, 1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol has been evaluated for its pharmacological properties. Preclinical studies have shown that it possesses potent anti-inflammatory and antioxidant activities. These properties make it a promising candidate for the development of drugs targeting inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Furthermore, 1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol has demonstrated promising results in cancer research. Studies have indicated that it can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. This makes it a valuable lead compound for further optimization and development into potential anticancer agents.

The safety profile of 1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol is another critical aspect that has been extensively studied. Toxicological assessments have shown that it exhibits low toxicity at therapeutic concentrations, which is a favorable attribute for drug development. However, further investigations are necessary to fully understand its long-term effects and potential side effects.

In conclusion, 1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropylmethanol (CAS No. 1780946-64-6) represents an exciting molecule with significant potential in various areas of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in the advancement of therapeutic strategies for a range of diseases.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.